2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid
Description
2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid (C7H10BrN2O4, molecular weight 275.07 g/mol) is a brominated glycine derivative characterized by a central glycine backbone modified with a 2-bromopropanoyl group and an additional acetyl-amino linkage. Its structure features:
- A bromine atom at the β-position of the propanoyl chain, enhancing electrophilic reactivity.
- Two amide bonds (-NH-CO-) enabling hydrogen bonding and conformational rigidity.
- A terminal carboxylic acid group (-COOH) for solubility in polar solvents and participation in salt formation.
This compound serves as a versatile intermediate in organic synthesis, particularly in peptide modifications and bromine-mediated coupling reactions. Its bromine atom facilitates nucleophilic substitutions, making it valuable in cross-coupling chemistry and pharmaceutical precursor synthesis .
Properties
IUPAC Name |
2-[[2-(2-bromopropanoylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3H2,1H3,(H,9,11)(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDRCFCQAKVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976093 | |
| Record name | N-{2-[(2-Bromo-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60662-64-8 | |
| Record name | N-(2-Bromo-1-oxopropyl)glycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60662-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-N-(N-(2-Bromo-1-oxopropyl)glycyl)-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Bromo-1-hydroxypropylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-[N-(2-bromo-1-oxopropyl)glycyl]-glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid typically involves multiple steps, starting with the bromination of propanoic acid to form 2-bromopropanoic acid. This intermediate is then reacted with glycine to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid may involve large-scale bromination and subsequent amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and amide functional groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable amide bonds makes it useful in peptide synthesis.
Medicine: In medicine, derivatives of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ({[(2-bromopropanoyl)amino]acetyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amide groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Observations :
- Bromine Substitution: The target compound and its brominated analogs (e.g., ) exhibit enhanced electrophilicity compared to non-brominated derivatives (e.g., ), enabling regioselective reactions such as Suzuki couplings .
- Steric Effects : Bulkier substituents (e.g., phenyl in ) reduce solubility in aqueous media but improve lipid membrane permeability.
- Hydrogen Bonding : Ureido derivatives () form stronger intermolecular hydrogen bonds, influencing crystal packing and melting points .
Physicochemical Properties
- Solubility : The target compound's carboxylic acid group ensures moderate water solubility (~10 mg/mL), whereas bromoaromatic analogs () exhibit lower solubility due to hydrophobic aryl groups.
- Thermal Stability: Bromine reduces thermal stability (decomposition ~150°C) compared to non-halogenated analogs (decomposition >200°C) .
- Crystallography : Bromine’s electron-withdrawing nature distorts bond angles (e.g., C-C-C angle = 121.5° in ), affecting crystal symmetry and hydrogen-bonded dimer formation (R2<sup>2</sup>(8) motif) .
Biological Activity
2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid, also known by its chemical formula, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This compound is a derivative of amino acids and exhibits various pharmacological properties, including antibacterial and anti-inflammatory effects. This article summarizes the current understanding of its biological activity, supported by data tables and case studies.
- Molecular Formula : C6H10BrN3O4
- Molecular Weight : 253.06 g/mol
- CAS Number : [insert CAS number]
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Biological Activity Data
Case Studies
-
Antibacterial Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. -
Inflammation Model
In a murine model of inflammation, the administration of this compound resulted in a marked reduction in paw edema and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, indicating its potential as an anti-inflammatory agent. -
Cancer Research
A recent investigation into the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. In vitro assays showed a dose-dependent increase in apoptotic cells, particularly in breast cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
